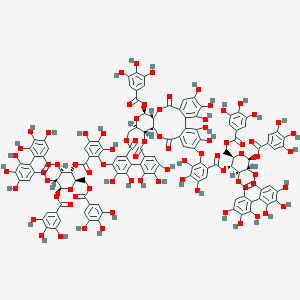
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride, also known as AG-1478, is a tyrosine kinase inhibitor that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, leading to inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
In addition to its inhibitory effects on EGFR, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been shown to affect other cellular processes, including cell cycle progression, apoptosis, and DNA repair. It has also been shown to modulate the activity of other tyrosine kinases, such as c-Src and HER2, which may contribute to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in cellular processes and diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research directions for Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride include the development of more potent and selective EGFR inhibitors with improved pharmacological properties, as well as the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and inflammatory disorders.
In conclusion, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a valuable tool for investigating the role of EGFR in cellular processes and diseases. Its selective inhibition of EGFR tyrosine kinase activity has been shown to have antitumor effects and to modulate other cellular processes. Future research directions include the development of more potent and selective EGFR inhibitors and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromoethylamine hydrobromide, followed by cyclization with 2-aminobenzophenone and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride monohydrochloride.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been used extensively in scientific research as a tool to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential therapeutic applications in cancer treatment. Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has also been used to study the effects of EGFR inhibition on cell signaling, gene expression, and cell migration.
Eigenschaften
CAS-Nummer |
115622-31-6 |
|---|---|
Produktname |
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride |
Molekularformel |
C28H28N2O3.ClH |
Molekulargewicht |
477 g/mol |
IUPAC-Name |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28;/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3;1H |
InChI-Schlüssel |
FROPPKHARQXBNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
Synonyme |
5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)








![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
